

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate
CAS No.:	1253790-99-6
Cat. No.:	B597957

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate is a substituted aromatic compound with the molecular formula $C_{13}H_{15}NO_6$. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic route, analytical characterization, and potential applications, particularly in the realm of drug discovery and development. The presence of a nitroaromatic moiety and two distinct ester functionalities suggests its potential as a versatile chemical intermediate. Nitroaromatic compounds are of significant interest in medicinal chemistry, often serving as precursors to pharmacologically active amines or possessing intrinsic biological activity.[1][2] The calculated molecular weight of this compound is 297.26 g/mol .

This document is intended to serve as a foundational resource for researchers, providing both theoretical insights and practical, field-proven methodologies for the synthesis and analysis of this compound.

Physicochemical Properties

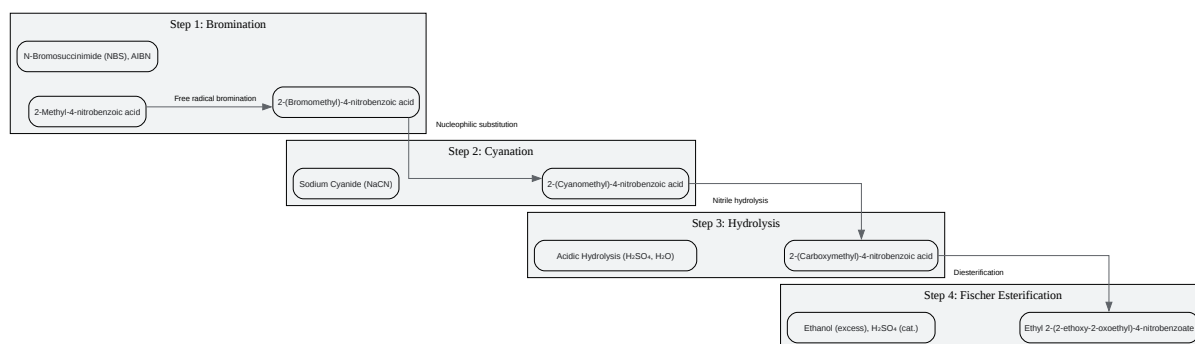
The physicochemical properties of **Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate** have been estimated based on its structure and comparison with analogous compounds. These properties are crucial for designing synthetic protocols, purification strategies, and formulation studies.

Property	Predicted Value	Notes
Molecular Formula	C ₁₃ H ₁₅ NO ₆	
Molecular Weight	297.26 g/mol	
Appearance	Pale yellow to white crystalline solid	Typical for nitroaromatic compounds.
Melting Point	70-85 °C	Estimated based on related structures.
Boiling Point	> 350 °C (decomposes)	High boiling point expected due to molecular weight and polarity.
Solubility	Soluble in ethyl acetate, dichloromethane, acetone. Sparingly soluble in ethanol. Insoluble in water.	The two ester groups enhance solubility in common organic solvents.
pKa	Not applicable	No readily ionizable protons.

Proposed Synthesis

A plausible synthetic route to **Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate** involves a two-step process starting from 2-methyl-4-nitrobenzoic acid. This precursor can be synthesized via the oxidation of 4-nitro-o-xylene.[3] The subsequent steps involve the introduction of the second ester group followed by the esterification of the carboxylic acid.

Synthetic Workflow Diagram



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Caption: Proposed four-step synthesis of **Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate**.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Bromomethyl)-4-nitrobenzoic acid

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-4-nitrobenzoic acid (1 eq.) in carbon tetrachloride.
- **Initiation:** Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).

- Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by TLC.
- Work-up: After completion, cool the reaction mixture and filter off the succinimide. Evaporate the solvent under reduced pressure to obtain the crude product.

Step 2: Synthesis of 2-(Cyanomethyl)-4-nitrobenzoic acid

- Reaction Setup: Dissolve the crude 2-(bromomethyl)-4-nitrobenzoic acid in a suitable solvent such as acetone.
- Nucleophilic Substitution: Add sodium cyanide (NaCN, 1.2 eq.) and a catalytic amount of sodium iodide.
- Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
- Work-up: Quench the reaction with water and acidify with dilute HCl. Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

Step 3: Synthesis of 2-(Carboxymethyl)-4-nitrobenzoic acid

- Reaction Setup: To the crude 2-(cyanomethyl)-4-nitrobenzoic acid, add a mixture of concentrated sulfuric acid and water.
- Hydrolysis: Heat the mixture to reflux for several hours to ensure complete hydrolysis of the nitrile group.
- Work-up: Cool the reaction mixture and pour it onto ice. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry.

Step 4: Synthesis of **Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate**

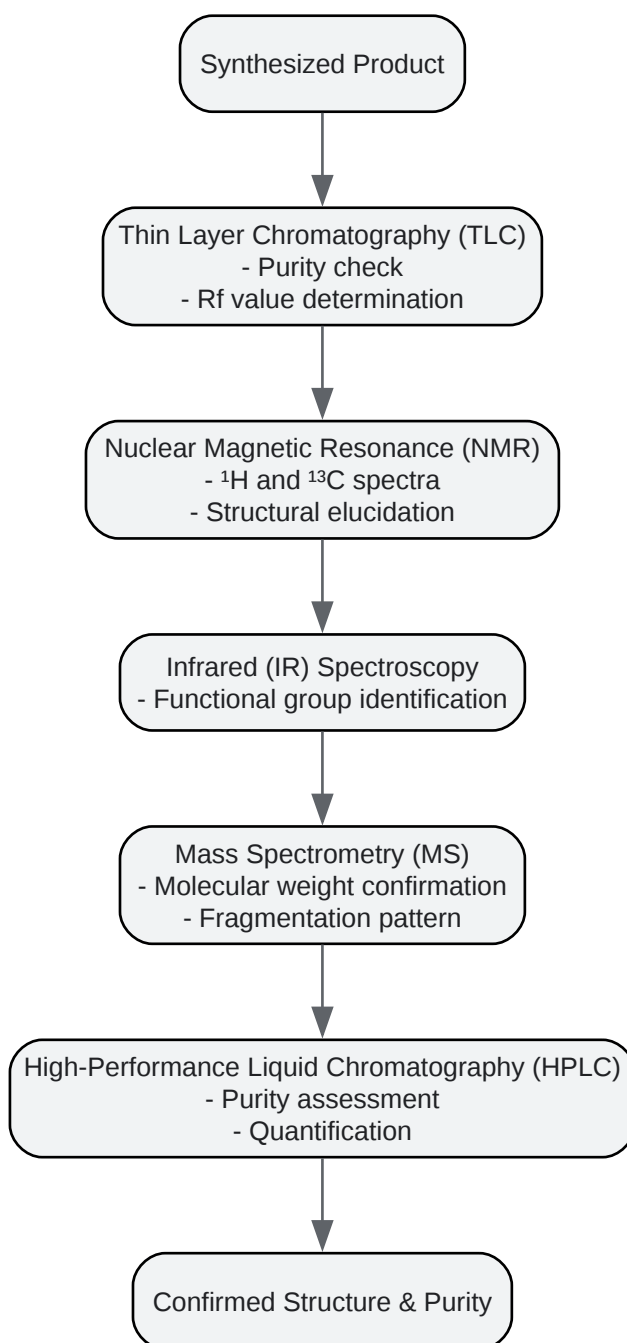
- Reaction Setup: In a round-bottom flask, suspend 2-(carboxymethyl)-4-nitrobenzoic acid (1 eq.) in an excess of absolute ethanol.
- Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid.

- Reaction: Heat the mixture to reflux for 4-6 hours. The progress of this Fischer esterification can be monitored by TLC.[4]
- Work-up: After cooling, pour the reaction mixture into a beaker of ice water and neutralize with a saturated sodium bicarbonate solution.
- Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized **Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate**.

Analytical Workflow Diagram



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Caption: A typical analytical workflow for the characterization of the title compound.

Predicted Spectroscopic Data

Technique	Predicted Data	Interpretation
^1H NMR	δ 8.3-8.5 (m, 2H, Ar-H), δ 7.5-7.7 (d, 1H, Ar-H), δ 4.3-4.5 (q, 2H, OCH_2CH_3), δ 4.1-4.3 (q, 2H, OCH_2CH_3), δ 3.8 (s, 2H, Ar- CH_2), δ 1.3-1.5 (t, 3H, OCH_2CH_3), δ 1.2-1.4 (t, 3H, OCH_2CH_3)	The aromatic protons will be in the downfield region due to the electron-withdrawing nitro group. The two ethyl groups will show distinct quartet and triplet signals. The methylene bridge will appear as a singlet.
^{13}C NMR	δ 168-172 (C=O), δ 165-168 (C=O), δ 148-152 (C- NO_2), δ 130-145 (Ar-C), δ 61-63 (OCH_2), δ 40-42 (Ar- CH_2), δ 14-15 (CH_3)	Two distinct carbonyl signals for the ester groups. The carbon attached to the nitro group will be significantly downfield.
IR (cm^{-1})	\sim 3100 (Ar C-H), \sim 2980 (Aliphatic C-H), \sim 1730 (C=O, ester), \sim 1530 & \sim 1350 (NO_2 , asymmetric & symmetric stretch)	Characteristic strong absorbances for the ester carbonyls and the nitro group.
Mass Spec (m/z)	297.08 $[\text{M}]^+$, fragments corresponding to loss of ethoxy and ethyl groups.	The molecular ion peak should be clearly visible. Fragmentation patterns will help confirm the structure.

Potential Applications in Drug Development

The structural motifs within **Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate** suggest several potential applications in drug discovery and medicinal chemistry.

- **Precursor to Biologically Active Amines:** The nitro group can be readily reduced to an amine, a common functional group in many pharmaceuticals. This allows for the introduction of a reactive handle for further chemical modifications and the synthesis of a library of compounds for biological screening.

- **Antimicrobial Potential:** Nitroaromatic compounds have been investigated for their antimicrobial properties.[5][6] The title compound could be evaluated for its activity against various bacterial and fungal strains.
- **Enzyme Inhibitors:** The ester functionalities could potentially interact with the active sites of enzymes, such as proteases or esterases, making it a candidate for inhibitor design.
- **Prodrug Strategies:** The ester groups could be designed to be cleaved by esterases in vivo, releasing a pharmacologically active carboxylic acid. This is a common prodrug strategy to improve bioavailability.
- **Building Block for Heterocyclic Synthesis:** The reactive functionalities on the molecule make it a suitable starting material for the synthesis of more complex heterocyclic structures, which are prevalent in many drug classes.

Conclusion

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate, with a molecular weight of 297.26 g/mol, is a compound of interest for chemical synthesis and potential applications in drug development. This guide has provided a comprehensive overview of its predicted properties, a detailed synthetic protocol, and a robust analytical workflow for its characterization. The versatile nature of its functional groups opens up numerous avenues for further research and development in medicinal chemistry and materials science.

References

- CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents.
- Nitrobenzoates and Nitrothiobenzoates with Activity against *M. tuberculosis* - PMC - NIH. Available at: [\[Link\]](#)
- EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents.
- Synthesis of diethyl terephthalate - Sciencemadness.org. Available at: [\[Link\]](#)
- Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts - PubMed. Available at: [\[Link\]](#)

- (PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method - ResearchGate. Available at: [\[Link\]](#)
- US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents.
- Fischer Esterification of 3-nitrobenzoic acid 2017 - Truman ChemLab. Available at: [\[Link\]](#)
- 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation - ResearchGate. Available at: [\[Link\]](#)
- Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol - MDPI. Available at: [\[Link\]](#)
- Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid | Asian Journal of Chemistry. Available at: [\[Link\]](#)
- Nitroaromatic Compounds, from Synthesis to Biodegradation | Microbiology and Molecular Biology Reviews - ASM Journals. Available at: [\[Link\]](#)
- Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis - Ciência-UCP. Available at: [\[Link\]](#)
- Production of Diethyl Terephthalate from Biomass-Derived Muconic Acid - ResearchGate. Available at: [\[Link\]](#)
- Diethyl 2,5-diethoxy terephthalate | C16H22O6 | CID 129826220 - PubChem - NIH. Available at: [\[Link\]](#)
- The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Available at: [\[Link\]](#)
- Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available at: [\[Link\]](#)
- Esterification of nitrobenzoic acids - US3948972A - Google Patents.
- Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry - ACS Publications. Available at: [\[Link\]](#)

- nitroacetaldehyde diethyl acetal - Organic Syntheses Procedure. Available at: [\[Link\]](#)
- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p - Indo American Journal of Pharmaceutical Research. Available at: [\[Link\]](#)
- p-NITROBENZOIC ACID - Organic Syntheses Procedure. Available at: [\[Link\]](#)
- Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - MDPI. Available at: [\[Link\]](#)
- Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. - ResearchGate. Available at: [\[Link\]](#)

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Sources

- 1. journals.asm.org [journals.asm.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. ciencia.ucp.pt [ciencia.ucp.pt]
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